molecular formula C20H16N4O B15215355 9-Benzyl-6-(1,3-dihydro-2-benzofuran-5-yl)-9H-purine CAS No. 528570-65-2

9-Benzyl-6-(1,3-dihydro-2-benzofuran-5-yl)-9H-purine

Cat. No.: B15215355
CAS No.: 528570-65-2
M. Wt: 328.4 g/mol
InChI Key: WJMFFSKANOMTSQ-UHFFFAOYSA-N
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Description

9-Benzyl-6-(1,3-dihydroisobenzofuran-5-yl)-9H-purine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound features a benzyl group and a dihydroisobenzofuran moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-(1,3-dihydroisobenzofuran-5-yl)-9H-purine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Core: Starting from simple precursors like formamide and glycine, the purine core can be synthesized through a series of condensation and cyclization reactions.

    Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Dihydroisobenzofuran Moiety: This step may involve the use of a dihydroisobenzofuran derivative, which can be coupled to the purine core through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or dihydroisobenzofuran moieties.

    Reduction: Reduction reactions could target the purine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or dihydroisobenzofuran groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of purine-related enzymes, which could be relevant in studying metabolic pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent, particularly in targeting diseases related to purine metabolism.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(1,3-dihydroisobenzofuran-5-yl)-9H-purine would depend on its specific application. In biological systems, it might interact with enzymes or receptors involved in purine metabolism, potentially inhibiting their activity. The molecular targets could include enzymes like xanthine oxidase or adenosine deaminase, and pathways related to nucleotide synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that is also a purine derivative.

    Theobromine: Another purine alkaloid found in cocoa and chocolate.

Uniqueness

What sets 9-Benzyl-6-(1,3-dihydroisobenzofuran-5-yl)-9H-purine apart is its unique combination of a benzyl group and a dihydroisobenzofuran moiety, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.

Properties

CAS No.

528570-65-2

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

9-benzyl-6-(1,3-dihydro-2-benzofuran-5-yl)purine

InChI

InChI=1S/C20H16N4O/c1-2-4-14(5-3-1)9-24-13-23-19-18(21-12-22-20(19)24)15-6-7-16-10-25-11-17(16)8-15/h1-8,12-13H,9-11H2

InChI Key

WJMFFSKANOMTSQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)C3=C4C(=NC=N3)N(C=N4)CC5=CC=CC=C5

Origin of Product

United States

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